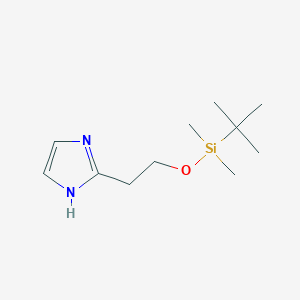![molecular formula C19H21ClO4 B13931862 3-[4-(2-Benzyloxyethoxy)phenyl]-2-chloropropionic acid methyl ester](/img/structure/B13931862.png)
3-[4-(2-Benzyloxyethoxy)phenyl]-2-chloropropionic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(2-Benzyloxyethoxy)phenyl]-2-chloropropionic acid methyl ester is an organic compound that belongs to the class of chloropropionic acid derivatives. This compound is characterized by the presence of a benzyloxyethoxy group attached to a phenyl ring, which is further connected to a chloropropionic acid methyl ester moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Benzyloxyethoxy)phenyl]-2-chloropropionic acid methyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzyloxyethanol: The synthesis begins with the preparation of benzyloxyethanol by reacting benzyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide.
Etherification: The benzyloxyethanol is then reacted with 4-hydroxybenzaldehyde to form 4-(2-benzyloxyethoxy)benzaldehyde.
Aldol Condensation: The 4-(2-benzyloxyethoxy)benzaldehyde undergoes aldol condensation with chloroacetone in the presence of a base like sodium hydroxide to form the corresponding α,β-unsaturated ketone.
Reduction: The α,β-unsaturated ketone is reduced using a reducing agent such as sodium borohydride to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(2-Benzyloxyethoxy)phenyl]-2-chloropropionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The chloropropionic acid moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Ammonia (NH₃) or primary amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides or thioesters.
Wissenschaftliche Forschungsanwendungen
3-[4-(2-Benzyloxyethoxy)phenyl]-2-chloropropionic acid methyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-[4-(2-Benzyloxyethoxy)phenyl]-2-chloropropionic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[4-(2-Methoxyethoxy)phenyl]-2-chloropropionic acid methyl ester
- 3-[4-(2-Ethoxyethoxy)phenyl]-2-chloropropionic acid methyl ester
- 3-[4-(2-Propoxyethoxy)phenyl]-2-chloropropionic acid methyl ester
Uniqueness
3-[4-(2-Benzyloxyethoxy)phenyl]-2-chloropropionic acid methyl ester is unique due to the presence of the benzyloxyethoxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and interaction with biological targets compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C19H21ClO4 |
|---|---|
Molekulargewicht |
348.8 g/mol |
IUPAC-Name |
methyl 2-chloro-3-[4-(2-phenylmethoxyethoxy)phenyl]propanoate |
InChI |
InChI=1S/C19H21ClO4/c1-22-19(21)18(20)13-15-7-9-17(10-8-15)24-12-11-23-14-16-5-3-2-4-6-16/h2-10,18H,11-14H2,1H3 |
InChI-Schlüssel |
KMGJQWSTZXFHNY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1=CC=C(C=C1)OCCOCC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


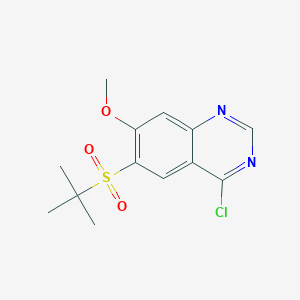
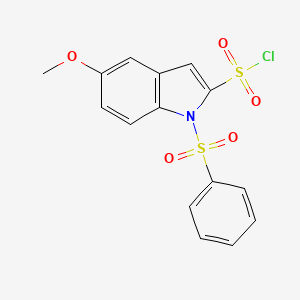
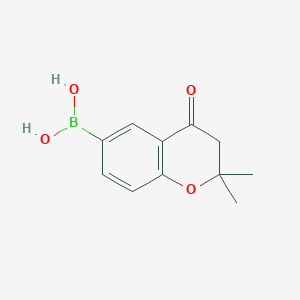
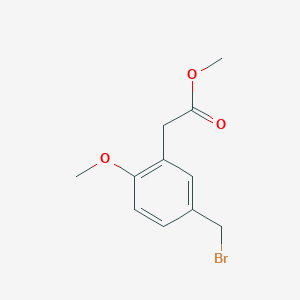
![Ethyl 2-(4-bromophenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylate](/img/structure/B13931825.png)
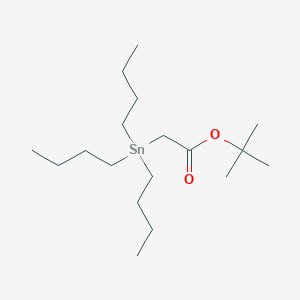
![2-ethyl-7-benzyl-2,7-Diazaspiro[4.4]nonane](/img/structure/B13931829.png)
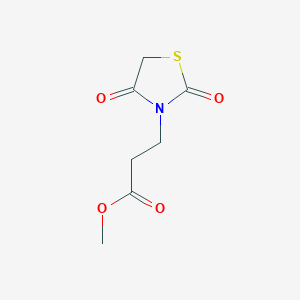

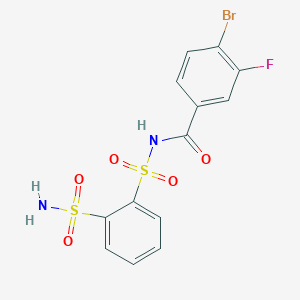
![Ethyl 2'-fluoro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13931845.png)
